Product packaging for 1,1'-(Iminodiethylene)dipyrrolidin-2-one(Cat. No.:CAS No. 85204-23-5)

1,1'-(Iminodiethylene)dipyrrolidin-2-one

Cat. No.: B12652131
CAS No.: 85204-23-5
M. Wt: 239.31 g/mol
InChI Key: GDAOLYAEFUYWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1'-(Iminodiethylene)dipyrrolidin-2-one, registered under CAS number 85204-23-5 , is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . This dimeric molecule is characterized by a central iminodiethylene spine, also referred to as iminobis(ethylamine), linking two pyrrolidin-2-one rings . Pyrrolidin-2-one is a five-membered lactam known for its dipolar aprotic solvent properties and serves as a key precursor in polymer and industrial synthesis . The calculated density of this compound is 1.151 g/cm³, with an estimated boiling point of 473.97 °C at 760 mmHg and a flash point of 240.45 °C . As a derivative of pyrrolidin-2-one, this substance is of significant interest in research and development as a potential specialty solvent, chemical intermediate, or building block for more complex molecular architectures, such as polymers and dendrimers. Its structure suggests potential for coordination chemistry and the development of pharmaceutical scaffolds. This product is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O2 B12652131 1,1'-(Iminodiethylene)dipyrrolidin-2-one CAS No. 85204-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85204-23-5

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

1-[2-[2-(2-oxopyrrolidin-1-yl)ethylamino]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C12H21N3O2/c16-11-3-1-7-14(11)9-5-13-6-10-15-8-2-4-12(15)17/h13H,1-10H2

InChI Key

GDAOLYAEFUYWDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCNCCN2CCCC2=O

Origin of Product

United States

Synthetic Methodologies for 1,1 Iminodiethylene Dipyrrolidin 2 One

Historical Perspectives on Synthetic Routes

The foundational chemistry for synthesizing the core pyrrolidin-2-one structure dates back to the early 20th century. A common and enduring method involves the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction, typically carried out at high temperatures and pressures, provides a direct route to the parent 2-pyrrolidinone (B116388). Over the years, this method has been refined, with investigations into both vapor-phase and liquid-phase processes to improve yield and purity. chemicalbook.com

Historically, the synthesis of N-substituted pyrrolidinones has been achieved through the condensation of primary amines with γ-butyrolactone at elevated temperatures, leading to dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq This general approach forms the conceptual basis for envisioning the synthesis of more complex structures like 1,1'-(Iminodiethylene)dipyrrolidin-2-one.

Contemporary Approaches to Compound Synthesis

Modern synthetic chemistry offers a variety of strategies that could be adapted for the efficient construction of this compound. These approaches prioritize selectivity, yield, and increasingly, the principles of green chemistry.

Direct Amidation and Cyclization Strategies

A highly plausible and direct route to this compound involves the reaction of diethylenetriamine (B155796) with two equivalents of γ-butyrolactone. This reaction would proceed via nucleophilic attack of the primary amine groups of diethylenetriamine on the carbonyl carbon of γ-butyrolactone, leading to ring-opening and the formation of an intermediate bis(4-hydroxybutyl)amide. Subsequent intramolecular cyclization through dehydration would yield the target molecule.

This one-pot approach is attractive for its atom economy and simplicity. The reaction conditions would likely require elevated temperatures to drive the dehydration and cyclization steps. rdd.edu.iq

Hypothetical Reaction Scheme:

Multi-Step Convergent Synthesis Pathways

A multi-step convergent synthesis offers an alternative approach that can provide greater control over the reaction and facilitate purification of intermediates. In such a pathway, the pyrrolidin-2-one moiety would be functionalized first, followed by a coupling reaction.

One potential convergent route could involve the initial reaction of 2-pyrrolidinone with a suitable electrophile to introduce a two-carbon chain with a leaving group, for example, by reacting the sodium salt of 2-pyrrolidinone with 2-chloro-N-(2-chloroethyl)acetamide. The resulting N-substituted pyrrolidinone could then be reacted with another equivalent of 2-pyrrolidinone to form the final product.

Another convergent strategy could involve the synthesis of N-(2-aminoethyl)pyrrolidin-2-one as a key intermediate. This intermediate could then be reacted with a second molecule of a pyrrolidinone precursor, such as γ-butyrolactone or an N-functionalized pyrrolidinone with a suitable leaving group on the ethylene (B1197577) chain.

Green Chemistry Principles in Synthesis

Modern synthetic efforts increasingly focus on incorporating green chemistry principles to minimize environmental impact. For the synthesis of this compound, several green approaches could be considered. The use of solvent-less reactions or benign solvents like water or ethanol, where feasible, would be a primary consideration. rsc.orgrsc.org

Catalytic methods, avoiding stoichiometric reagents, are also a cornerstone of green chemistry. For instance, the development of solid acid or base catalysts for the amidation and cyclization reactions could offer a more sustainable alternative to high-temperature, uncatalyzed processes. Enzymatic catalysis, which has been successfully employed for the synthesis of bio-based polyesters from bis-pyrrolidone structures, could also be explored for a more environmentally friendly pathway. rsc.orgrsc.orgexlibrisgroup.com

Reaction Mechanism Elucidation in Synthetic Pathways

The primary mechanism in the direct amidation and cyclization of γ-butyrolactone with diethylenetriamine involves several key steps. Initially, the primary amine of diethylenetriamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This results in the opening of the lactone ring to form a γ-hydroxyamide intermediate. This process would occur at both primary amine sites of the diethylenetriamine. The subsequent step is an intramolecular nucleophilic acyl substitution, where the hydroxyl group attacks the amide carbonyl, leading to the formation of the five-membered pyrrolidinone ring and the elimination of a water molecule. This cyclization is typically the rate-limiting step and is often promoted by heat.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would involve a systematic study of various reaction parameters. For the direct amidation route, key variables would include the molar ratio of reactants, temperature, pressure, and the use of a catalyst.

Table 1: Hypothetical Optimization of the Reaction between Diethylenetriamine and γ-Butyrolactone

EntryMolar Ratio (Amine:Lactone)Temperature (°C)CatalystReaction Time (h)Yield (%)
11:2180None1265
21:2.2200None875
31:2200Zeolite H-ZSM-5685
41:2.2180Amberlyst-151080

The data in the table above is purely illustrative of a potential optimization study. A successful optimization would likely involve balancing reaction time and temperature to maximize yield while minimizing the formation of byproducts, such as polymers or products resulting from the reaction of the secondary amine of diethylenetriamine. The use of a solid acid catalyst, for example, could potentially lower the required reaction temperature and shorten the reaction time, leading to a more efficient and selective process.

Further optimization would also involve developing efficient purification methods, such as distillation or chromatography, to isolate the desired product in high purity.

Chemical Reactivity and Transformational Chemistry of 1,1 Iminodiethylene Dipyrrolidin 2 One

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolidin-2-one ring system, a core component of 1,1'-(Iminodiethylene)dipyrrolidin-2-one, exhibits characteristic reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The pyrrolidin-2-one ring is generally deactivated towards electrophilic substitution on the carbon skeleton due to the electron-withdrawing nature of the amide carbonyl group. However, the nitrogen atom of the central iminodiethylene bridge is a primary site for electrophilic attack. Reactions such as alkylation, acylation, and nitrosation can occur at this position. researchgate.net The lone pair of electrons on this nitrogen makes it a potent nucleophile.

Nucleophilic Substitution: The carbonyl carbon of the pyrrolidin-2-one ring is electrophilic and susceptible to attack by nucleophiles. This can lead to addition-elimination reactions. The nature of the N-substituent, in this case, the ethylene-pyrrolidin-2-one group, influences the reactivity of the lactam ring. While N-alkylaziridines show a different reactivity profile compared to N-acyl activated aziridines, the N-substituted pyrrolidinones in the target molecule are expected to undergo nucleophilic attack at the carbonyl carbon. researchgate.net

Reaction Type Reagent Class Potential Site of Reaction Expected Outcome
Electrophilic SubstitutionAlkyl halides, Acyl chloridesCentral Imino NitrogenN-alkylation or N-acylation of the central amine
Nucleophilic Acyl SubstitutionStrong Nucleophiles (e.g., Grignard reagents, organolithiums)Carbonyl Carbon of PyrrolidinoneRing-opening or addition to the carbonyl group

This table represents potential reactions based on the general reactivity of the functional groups present in this compound.

Ring-Opening and Ring-Closure Reactions

Ring-Opening Reactions: Ring-opening polymerization (ROP) is a common reaction for cyclic esters (lactones) and amides (lactams). libretexts.orgresearchgate.net This process is typically initiated by anionic, cationic, or organometallic catalysts and is driven by the release of ring strain. mdpi.comyoutube.com For N-substituted pyrrolidinones, ROP can lead to the formation of polyamides. The reaction involves the nucleophilic attack on the carbonyl carbon, leading to the cleavage of the amide bond. libretexts.org

Ring-Closure Reactions: The synthesis of the pyrrolidinone ring itself often involves cyclization reactions. For instance, γ-amino esters can undergo intramolecular lactamization to form the pyrrolidin-2-one ring. mdpi.com The synthesis of this compound could conceptually be achieved through the reaction of a precursor containing the diethyleneimine bridge with a reagent that provides the four-carbon chain for the pyrrolidinone ring. Syntheses of similar bis-pyrrolidone structures have been reported, for example, from the reaction of dimethyl itaconate with aliphatic diamines. rsc.orgacs.org

Reaction Conditions Product Type
Ring-Opening PolymerizationAnionic or Cationic Initiators, HeatPolyamide
Ring-Closure (Hypothetical Synthesis)γ-haloamide cyclizationPyrrolidinone ring formation

This table illustrates general ring-opening and closure reactions applicable to the pyrrolidinone moiety.

Catalytic Transformations Involving the Compound

The pyrrolidinone and imine functionalities within this compound allow for a variety of catalytic transformations, most notably hydrogenation.

Catalytic Hydrogenation: The amide carbonyl group of the pyrrolidin-2-one ring can be reduced to a methylene (B1212753) group under catalytic hydrogenation conditions, converting the pyrrolidin-2-one to a pyrrolidine (B122466). This transformation typically requires heterogeneous catalysts such as platinum or rhodium on a support, often under pressure. acs.org For instance, the hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine has been achieved using a bimetallic Pt/V catalyst on a hydroxyapatite (B223615) support. rsc.orgresearchgate.net Such a reaction on this compound would yield 1,1'-(Iminodiethylene)dipyrrolidine. The stereoselectivity of such hydrogenations can be influenced by existing stereocenters in the molecule. acs.org Chiral ligands can also be employed to achieve asymmetric hydrogenation. worktribe.com

Catalyst System Reactant Functional Group Product Functional Group Reference Example
Pt/V on HAPAmide (in N-methylpyrrolidone)Amine (in N-methylpyrrolidine) rsc.orgresearchgate.net
Rhodium on AluminaPyrrolePyrrolidine acs.org
Palladium Nanoparticles with Chiral LigandsC=C bond (in isophorone)C-C bond (chiral product) worktribe.com

This table provides examples of catalytic hydrogenation relevant to the functional groups in this compound.

Redox Chemistry and Associated Reactivity Patterns

The redox chemistry of this compound would involve the oxidation and reduction of its constituent parts.

Oxidation: The pyrrolidine ring is susceptible to oxidation. The thermal oxidation of pyrrolidine, for example, is a complex process that can lead to the formation of colored polymeric materials. tamu.edu The oxidation of N-protected pyrrolidines can be achieved using various reagents to introduce functionality at the α-position to the nitrogen, often proceeding through an N-acyliminium ion intermediate. nih.gov The central secondary amine of the iminodiethylene bridge is also a site for oxidation.

Reduction: As discussed in the catalytic transformations section, the primary reduction reaction for the pyrrolidin-2-one moiety is the reduction of the amide to an amine, yielding a pyrrolidine. This can be accomplished via catalytic hydrogenation or with strong reducing agents like lithium aluminum hydride. The reduction of pyrrolidone intermediates is a key step in the synthesis of some pyrrolidine-containing natural products. nih.gov

Redox Reaction Reagent/Condition Affected Moiety Resulting Structure
OxidationHypervalent iodine reagents, NBS/AIBNPyrrolidine ring (α-position)Functionalized pyrrolidine
OxidationThermal (air)Pyrrolidine ringComplex polymeric products
ReductionCatalytic Hydrogenation (e.g., Pt/V, Rh/Al2O3), LiAlH4Pyrrolidin-2-one (amide)Pyrrolidine (amine)

This table summarizes the potential redox reactivity of the core structures within this compound based on related compounds.

Derivatives and Analogs of 1,1 Iminodiethylene Dipyrrolidin 2 One: Synthesis and Characterization

Design Principles for Novel Derivatives

The design of new derivatives of 1,1'-(Iminodiethylene)dipyrrolidin-2-one is largely guided by principles established from studies on related nootropic compounds, such as piracetam (B1677957) and its analogs. nih.govnih.gov The core strategy involves systematic structural modifications to probe and optimize interactions with biological targets. Key design principles include:

Modulation of Lipophilicity: Altering the lipophilicity of the molecule can significantly impact its ability to cross the blood-brain barrier, a critical step for centrally acting agents. This is often achieved by introducing alkyl or aryl groups.

Introduction of Pharmacophoric Features: Incorporating specific functional groups known to interact with biological targets can introduce or enhance activity. For instance, the addition of hydrogen bond donors/acceptors or aromatic rings can lead to new binding interactions. nih.gov

Conformational Constraint: The flexibility of the iminodiethylene linker can be modified to lock the molecule into specific conformations. This can increase binding affinity and selectivity for a particular target receptor or enzyme.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's electronic and steric profile, potentially improving its activity or metabolic stability.

These principles are applied to systematically explore the chemical space around the core structure of this compound, aiming to establish clear structure-activity relationships (SAR).

Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound can be approached by modifying three key regions of the molecule: the central amine, the pyrrolidinone rings, and the ethylene (B1197577) linkers.

The secondary amine of the iminodiethylene linker is a prime target for derivatization through N-alkylation and N-acylation reactions. These reactions introduce a third substituent on the central nitrogen atom, fundamentally altering the steric and electronic properties of the molecule's core.

N-Alkylation: The introduction of alkyl groups can be achieved via standard nucleophilic substitution reactions. The parent compound can be treated with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to prevent side reactions. The general reaction scheme involves the deprotonation of the secondary amine followed by attack on the electrophilic alkyl halide.

N-Acylation: Acyl derivatives are synthesized by reacting this compound with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed readily, yielding tertiary amides. The introduction of an acyl group can modulate the electronic nature of the central nitrogen and introduce potential new points of interaction.

Derivative Type Reagents General Structure
N-AlkylAlkyl Halide (R-X), Base
N-AcylAcyl Halide (RCO-X) or Anhydride

The pyrrolidinone ring itself, a five-membered lactam, is a robust scaffold but can be modified through various synthetic transformations. researchgate.net These modifications can range from simple substitutions to more complex ring-opening and closing strategies.

Substitution at the α-carbon: The carbon atom adjacent to the carbonyl group can be functionalized. This typically requires the generation of an enolate under strong basic conditions, followed by reaction with an electrophile.

Ring-Opening and Recyclization: The lactam can be hydrolyzed under basic or acidic conditions to yield a γ-amino acid derivative. This open-chain intermediate can then be modified and subsequently recyclized to form novel pyrrolidinone analogs with substitutions on the ring backbone.

Linker Length: Analogs with shorter or longer linker chains (e.g., iminodimethylene or iminodipropylene) can be synthesized by starting with different amino alcohols in the initial cyclization step. For example, using 3-aminopropanol instead of ethanolamine (B43304) would lead to a six-membered piperidinone ring.

Linker Rigidity: The flexibility of the linker can be reduced by incorporating cyclic structures, such as a piperazine (B1678402) ring, or by introducing double bonds. This conformational constraint can be beneficial for receptor binding.

Homologation: The synthesis can start from γ-butyrolactone and different diamines to create a variety of linker structures between the two pyrrolidinone rings. researchgate.net

Advanced Spectroscopic Characterization of Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and connectivity of protons. For an N-alkylated derivative, a new set of signals corresponding to the protons on the added alkyl group would appear. Chemical shifts of the ethylene protons would also be affected by the change in the electronic environment around the central nitrogen.

¹³C NMR: Shows the number of unique carbon atoms. The introduction of new functional groups (e.g., a carbonyl in an N-acyl derivative) will result in new signals in the corresponding region of the spectrum.

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives, by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new derivative, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. The characteristic C=O stretching frequency of the lactam carbonyl (around 1680-1700 cm⁻¹) would be a constant feature. For N-acylated derivatives, an additional carbonyl stretch at a higher frequency would be observed. The disappearance of the N-H stretch from the parent secondary amine would confirm successful N-alkylation or N-acylation.

Derivative Expected ¹H NMR Key Signals Expected IR Key Absorptions (cm⁻¹)
Parent Compound N-H proton signal, signals for ethylene and pyrrolidinone protons~3300 (N-H stretch), ~1680 (C=O stretch)
N-Methyl Derivative Disappearance of N-H signal, new singlet around 2.2-2.5 ppm (N-CH₃)Absence of N-H stretch, ~1680 (C=O stretch)
N-Acetyl Derivative Disappearance of N-H signal, new singlet around 2.1 ppm (CO-CH₃)Absence of N-H stretch, ~1680 and ~1650 (two C=O stretches)

Structure-Reactivity Relationships in Derivative Series

Systematic derivatization allows for the establishment of structure-reactivity relationships (SRR), which are distinct from, but related to, structure-activity relationships (SAR). SRR focuses on how chemical structure influences chemical reactivity and properties.

Basicity of the Central Nitrogen: The basicity of the central imino nitrogen is highly dependent on its substituent. N-acylation significantly reduces basicity due to the electron-withdrawing nature of the carbonyl group, making the lone pair less available. Conversely, N-alkylation slightly increases basicity. This has implications for the compound's behavior in physiological pH ranges and its ability to form salts.

Reactivity of the Lactam Carbonyl: Modifications elsewhere in the molecule can influence the electrophilicity of the lactam carbonyl carbon. For instance, introducing electron-withdrawing groups on the pyrrolidinone ring would make the carbonyl more susceptible to nucleophilic attack, potentially affecting its metabolic stability.

Conformational Dynamics: As established in studies of related racetams, the substituents can have a profound effect on the preferred conformation and the rotational energy barriers within the molecule. nih.gov For example, bulky N-alkyl groups on the central nitrogen can restrict rotation around the C-N bonds of the linker, influencing how the molecule presents its pharmacophoric features to a binding site. Studies on piracetam analogs have shown that the introduction of different groups can significantly alter their neuropharmacological profiles, with some derivatives exhibiting stimulant properties and others depressant activity, highlighting the sensitivity of biological effect to structural changes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,1 Iminodiethylene Dipyrrolidin 2 One

High-Resolution Mass Spectrometry for Molecular Insights

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of 1,1'-(Iminodiethylene)dipyrrolidin-2-one. This technique would provide a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. By comparing the experimentally determined exact mass to the theoretical mass calculated from the chemical formula (C12H21N3O2), researchers could confirm the compound's identity with a high degree of confidence. Furthermore, analysis of the fragmentation pattern under different ionization conditions (e.g., Electron Ionization or Electrospray Ionization) would offer valuable clues about the connectivity of the atoms within the molecule, helping to piece together its structural framework.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) NMR provides initial information, multi-dimensional techniques are indispensable for a molecule of this complexity. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing which protons are adjacent to one another in the pyrrolidinone and ethylene (B1197577) bridge moieties. emerypharma.com Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals in the molecule's spectrum. emerypharma.com

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, or to study the compound in its native solid form, ssNMR would be employed. This technique provides information about the local environment of atoms in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, insights into the molecular conformation and packing in the solid phase can be obtained. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates. This data would allow for the exact measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the pyrrolidinone rings would be prominent. Other key vibrational modes would include C-N stretching, C-H stretching and bending, and potentially N-H bending if any secondary amine impurities are present. Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and could aid in a more complete vibrational assignment.

Chiroptical Spectroscopy for Chiral Analogs

The structure of this compound, as named, does not inherently possess a chiral center. However, if chiral analogs were to be synthesized, for instance, by introducing substituents on the pyrrolidinone rings, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule and could be used to determine the absolute configuration of the chiral centers, often through comparison with theoretical calculations.

Theoretical and Computational Studies of 1,1 Iminodiethylene Dipyrrolidin 2 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 1,1'-(Iminodiethylene)dipyrrolidin-2-one. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For pyrrolidinone derivatives, DFT calculations have been employed to investigate their electronic structure and its influence on their reactivity and potential as corrosion inhibitors. arabjchem.org Studies on similar N-substituted pyrrolidinones have shown that the presence of heteroatoms like nitrogen and oxygen significantly affects the electronic properties. arabjchem.org The lone pairs on the nitrogen and oxygen atoms of the pyrrolidinone rings in this compound are expected to be the primary sites for electrophilic attack, a hypothesis that can be quantified through calculated electrostatic potential maps.

Table 1: Representative Quantum Chemical Descriptors for Pyrrolidinone Derivatives

DescriptorTypical Calculated Value RangeSignificance
E_HOMO-6.5 to -8.5 eVElectron-donating ability
E_LUMO-0.5 to 1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)6.0 to 10.0 eVChemical reactivity and stability
Dipole Moment (μ)2.0 to 5.0 DPolarity and intermolecular interactions

Note: The values presented in this table are representative examples based on studies of similar pyrrolidinone derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

The flexible ethylene (B1197577) linker connecting the two pyrrolidinone rings in this compound allows for a wide range of possible three-dimensional arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. By simulating the motion of atoms over time, MD provides insights into the preferred shapes of the molecule and the dynamics of their interconversion.

MD simulations on related flexible molecules, such as bis-pyrrolidinium cations, have revealed the existence of multiple stable isomers and the energetic barriers between them. researchgate.net For this compound, MD simulations could identify the most stable conformers in different environments, such as in a vacuum or in a solvent. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or surfaces. The simulations can track key structural parameters like dihedral angles and the distance between the two pyrrolidinone rings, providing a detailed picture of the molecule's flexibility.

Table 2: Potential Conformational States of this compound from MD Simulations

Conformational StateDescriptionPredicted Relative Population
ExtendedThe two pyrrolidinone rings are far apart.Potentially favored in polar solvents
FoldedThe pyrrolidinone rings are in close proximity.May be stabilized by intramolecular interactions
GlobularA compact, folded structure.Could be relevant for binding to specific sites

Note: This table presents hypothetical conformational states. Actual populations would be determined by the force field used and the simulation conditions.

Mechanistic Pathways Probed by Computational Methods

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For this compound, this includes studying its formation and potential degradation pathways. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at a molecular level.

For instance, computational studies on the synthesis of pyrrolidinedione derivatives have successfully elucidated complex reaction mechanisms involving multiple steps, such as Michael additions and cyclizations. nih.govrsc.org Similar approaches could be applied to investigate the synthesis of this compound, for example, from the reaction of diethanolamine (B148213) with a suitable precursor. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. These studies can also shed light on the role of catalysts and solvents in the reaction. nih.govbeilstein-journals.org

Structure-Property Predictions via In Silico Approaches

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activities and physicochemical properties of compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For pyrrolidinone derivatives, QSAR studies have been successfully applied to predict their activities as, for example, neuraminidase inhibitors or anti-inflammatory agents. nih.govnih.govebi.ac.uk Molecular descriptors used in these models can include electronic properties (from quantum chemical calculations), steric parameters, and topological indices.

For this compound, QSAR and QSPR models could be developed to predict properties such as its solubility, lipophilicity (logP), and potential biological activities. While the development of a robust model would require a dataset of structurally related compounds with known properties, existing models for pyrrolidinone derivatives could provide initial estimations. These in silico predictions are valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. iajpr.comresearchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research or data available for the chemical compound "this compound." This includes a lack of information regarding its role in materials science, polymer chemistry, catalysis, ligand design, complex chemical synthesis, or supramolecular chemistry.

Consequently, it is not possible to provide an article on the emerging research directions and potential non-clinical applications of this specific compound as requested. The search for alternative names and structural derivatives also did not yield any relevant information that would allow for the generation of scientifically accurate content strictly focused on "this compound."

Therefore, the requested article cannot be generated due to the absence of foundational research on the subject compound.

Q & A

Q. What methodologies validate the compound’s role in multi-step synthetic pathways (e.g., as a linker or catalyst)?

  • Methodological Answer : Use isotopic labeling (e.g., ²H or ¹³C) to track incorporation into final products. Reaction quenching at timed intervals followed by GC-MS analysis identifies transient intermediates. Computational tools (e.g., SciFinder) map retrosynthetic pathways and competing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.